molecular formula C12H22O12 B8234475 Lactonic acid

Lactonic acid

Cat. No.: B8234475
M. Wt: 358.30 g/mol
InChI Key: JYTUSYBCFIZPBE-LLTWZBGYSA-N
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Description

Lactonic acid, also known as lactic acid, is an organic compound with the molecular formula C₃H₆O₃. It is a white, water-soluble solid or clear liquid that is naturally found in sour milk and other fermented products. Lactic acid is a chiral molecule, meaning it has two enantiomers: L-lactic acid and D-lactic acid. It is widely used in the food, pharmaceutical, and cosmetic industries due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Lactic acid can be synthesized through both chemical synthesis and fermentation processes. The chemical synthesis typically involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The reaction conditions include acidic or basic hydrolysis, followed by purification steps to obtain pure lactic acid.

Industrial Production Methods

Industrial production of lactic acid is predominantly carried out through fermentation. Renewable and low-cost raw materials such as glucose, sucrose, or lactose are used as substrates. The fermentation process involves the use of lactic acid bacteria, such as Lactobacillus species, under controlled conditions of pH, temperature, and nutrient supply. After fermentation, the broth undergoes purification processes like precipitation, solvent extraction, and membrane separation to obtain pure lactic acid .

Chemical Reactions Analysis

Types of Reactions

Lactic acid undergoes various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Polymerization: Formation of polylactic acid (PLA) through condensation polymerization.

    Oxidation: Conversion to pyruvic acid.

    Reduction: Formation of propionic acid.

Common Reagents and Conditions

    Esterification: Catalyzed by acids such as sulfuric acid, under reflux conditions.

    Polymerization: Catalyzed by tin(II) octoate or other metal catalysts, under high temperature and vacuum.

    Oxidation: Carried out using oxidizing agents like potassium permanganate.

    Reduction: Performed using reducing agents like hydrogen gas in the presence of a catalyst.

Major Products Formed

    Esterification: Produces lactic acid esters, which are used as solvents and plasticizers.

    Polymerization: Produces polylactic acid, a biodegradable polymer used in packaging and medical devices.

    Oxidation: Produces pyruvic acid, an important intermediate in metabolic pathways.

    Reduction: Produces propionic acid, used as a preservative in food .

Scientific Research Applications

Lactic acid has a wide range of applications in scientific research:

Mechanism of Action

Lactic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Lactic acid can be compared with other hydroxycarboxylic acids, such as glycolic acid and citric acid:

Conclusion

Lactic acid is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo diverse reactions make it an important substance in scientific research and industrial applications.

Properties

IUPAC Name

(2S,3R,5S)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22)/t3-,4+,5-,6-,7+,8-,9+,10?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYTUSYBCFIZPBE-LLTWZBGYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC([C@H](CO)O)[C@@H]([C@@H](C(=O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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